molecular formula C5H3N3O B3152193 2-isocyanatopyrazine CAS No. 72975-45-2

2-isocyanatopyrazine

Cat. No.: B3152193
CAS No.: 72975-45-2
M. Wt: 121.1 g/mol
InChI Key: XGMWRDZMBPVHHQ-UHFFFAOYSA-N
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Description

2-Isocyanatopyrazine is an organic compound with the molecular formula C5H3N3O. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms. The isocyanate group (-N=C=O) attached to the pyrazine ring makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatopyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the isocyanate group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatopyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.

    Polymerization: It can be used as a monomer in the production of polyurethanes.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isocyanatopyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of polyurethanes and other polymers

Mechanism of Action

The mechanism of action of 2-isocyanatopyrazine involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form stable covalent bonds with various biological molecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-isocyanatopyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c9-4-8-5-3-6-1-2-7-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWRDZMBPVHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315129
Record name 2-Isocyanatopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72975-45-2
Record name 2-Isocyanatopyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72975-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isocyanatopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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